alpha-(2-Hydroxy-5-nitrophenylimino)-o-cresol
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Overview
Description
2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.236 g/mol It is a Schiff base derived from the condensation of 2-hydroxybenzaldehyde and 4-nitroaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-nitroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the presence of the nitro and hydroxyl groups allows it to participate in redox reactions, contributing to its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5-NITROPHENOL
- 2-{[(E)-(2-HYDROXYPHENYL)IMINO]METHYL}-4-NITROPHENOL
- 2-{[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO}ETHYLIMINO]METHYL}-4-NITROPHENOL
Uniqueness
2-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4-NITROPHENOL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15666-64-5 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-2-1-3-9(12)8-14-11-7-10(15(18)19)5-6-13(11)17/h1-8,16-17H |
InChI Key |
BCOROSGFRRAIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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